2-(Isocyanomethyl)thiophene
Description
Significance of Isocyanides in Organic Transformations
Isocyanides, or isonitriles, are a unique class of organic compounds characterized by the functional group -N⁺≡C⁻. Their significance in organic transformations stems from the distinct electronic structure of the isocyanide carbon, which can exhibit both nucleophilic and electrophilic character. This dual reactivity is the cornerstone of their utility in multicomponent reactions (MCRs), which are chemical reactions where three or more reactants combine in a single step to form a product that incorporates portions of all the reactants. researchgate.netorganic-chemistry.org
Two of the most prominent isocyanide-based MCRs are the Passerini and Ugi reactions.
Passerini Reaction: First reported by Mario Passerini in 1921, this three-component reaction involves an isocyanide, a carboxylic acid, and a carbonyl compound (an aldehyde or ketone) to produce an α-acyloxy amide. wikipedia.orgorganic-chemistry.org The reaction is highly atom-economical and is often used in the creation of diverse compound libraries for medicinal chemistry. wikipedia.org
Ugi Reaction: Developed by Ivar Karl Ugi in 1959, this is a four-component reaction between an isocyanide, a carboxylic acid, a primary amine, and a carbonyl compound. wikipedia.orgorganic-chemistry.org The Ugi reaction is exceptionally versatile, capable of generating complex, peptide-like structures in a single, efficient step. organic-chemistry.orgbeilstein-journals.org Its products are often explored as potential protein mimetics. wikipedia.org
The ability of isocyanides to participate in these and other transformations, such as cycloadditions and transition-metal-catalyzed insertions, makes them powerful tools for the rapid assembly of complex molecules from simple precursors. rsc.org
Thiophene (B33073) Derivatives as Versatile Scaffolds in Synthetic Chemistry
The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom. Thiophene and its derivatives are considered privileged scaffolds in synthetic chemistry due to their wide-ranging applications and versatile reactivity. The thiophene nucleus is a key component in numerous pharmacologically active compounds and advanced materials.
The utility of thiophene derivatives is widespread:
Medicinal Chemistry: The thiophene ring is a bioisostere of the benzene (B151609) ring, meaning it can often substitute a phenyl group in a drug molecule without loss of biological activity. This has led to its incorporation into a vast array of therapeutic agents.
Material Science: Polythiophenes and oligothiophenes are extensively studied for their conductive properties, finding use in organic electronics such as organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs). beilstein-journals.org
Synthetic Intermediates: The thiophene ring can be readily functionalized through various reactions, including electrophilic substitution and metal-catalyzed cross-coupling, making its derivatives valuable intermediates for constructing more complex target molecules. nih.gov
Numerous methods exist for the synthesis of the thiophene ring itself, allowing for the preparation of a diverse array of substituted thiophenes ready for further chemical modification.
Historical Context and Evolution of 2-(Isocyanomethyl)thiophene (B6155065) Research
While the parent compound thiophene was discovered in the 19th century and the first isocyanide synthesis dates back to 1859, the specific study of this compound is a more recent development rooted in the advancement of synthetic methodologies. The primary route to isocyanides involves the dehydration of the corresponding N-substituted formamides. This method became a standard procedure in organic synthesis, particularly with the popularization of phosphorus oxychloride (POCl₃) in the presence of a base as the dehydrating agent.
The synthesis of this compound follows this established chemical pathway, starting from 2-(aminomethyl)thiophene, which is first converted to N-(thiophen-2-ylmethyl)formamide. Subsequent dehydration yields the target isocyanide. drexel.edu
The evolution of research on this compound is intrinsically linked to the rise of multicomponent reactions in drug discovery and combinatorial chemistry. As the power of the Ugi and Passerini reactions became more appreciated, the demand for structurally diverse and functionally rich inputs grew. Heterocyclic isocyanides, such as this compound, offered a way to introduce the valuable thiophene scaffold directly into the complex products of these reactions. mdpi.com Reports in the literature confirm its use as a reactant in multicomponent reactions, such as a modified Passerini reaction, highlighting its role in contemporary synthetic strategies. amazonaws.com Research continues to explore the reactivity of the isocyanide group attached to the thiophene ring for creating novel molecular frameworks. derpharmachemica.com
Scope and Research Objectives Pertaining to this compound
Current research involving this compound is primarily focused on its application as a versatile building block in organic synthesis. The principal objectives are centered around leveraging its unique bifunctional nature to achieve specific synthetic goals.
The key research objectives include:
Synthesis of Heterocyclic Libraries: A major goal is to employ this compound in Passerini and Ugi reactions to generate large libraries of diverse, thiophene-containing compounds. mdpi.comamazonaws.com These libraries are valuable for screening for biological activity in drug discovery programs.
Development of Novel Synthetic Methodologies: Researchers aim to explore the full range of reactivity of this compound. This includes not only its participation in well-established MCRs but also its potential in other transformations like cycloaddition reactions or as a ligand in organometallic catalysis. rsc.org
Construction of Complex Molecular Architectures: The compound serves as a key starting material for the synthesis of more complex molecules that incorporate the thiophene moiety. The isocyanide group provides a reactive handle for carbon-carbon bond formation, allowing for the elaboration of the molecular structure. derpharmachemica.com
Interactive Data Tables
Key Isocyanide-Based Multicomponent Reactions
| Reaction Name | Components | Product | First Described |
| Passerini Reaction | Isocyanide, Aldehyde/Ketone, Carboxylic Acid | α-Acyloxy amide | 1921 wikipedia.org |
| Ugi Reaction | Isocyanide, Aldehyde/Ketone, Carboxylic Acid, Primary Amine | α-Acylamino amide | 1959 wikipedia.org |
Properties of this compound
| Property | Value |
| CAS Number | 71189-20-3 |
| Molecular Formula | C₆H₅NS |
| Molecular Weight | 123.18 g/mol |
| IUPAC Name | This compound |
| Physical Form | Liquid |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H5NS |
|---|---|
Molecular Weight |
123.18 g/mol |
IUPAC Name |
2-(isocyanomethyl)thiophene |
InChI |
InChI=1S/C6H5NS/c1-7-5-6-3-2-4-8-6/h2-4H,5H2 |
InChI Key |
BIGWFEMYDVEWQP-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#[N+]CC1=CC=CS1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Isocyanomethyl Thiophene
Dehydration Protocols for Formamide (B127407) Precursors
The most common and direct route to 2-(Isocyanomethyl)thiophene (B6155065) is the dehydration of its corresponding formamide precursor, N-(thiophen-2-ylmethyl)formamide. This transformation involves the removal of a water molecule from the formamide group to generate the isocyanide functionality.
Optimization of Reaction Conditions and Reagents
The efficiency of the dehydration of N-substituted formamides is highly dependent on the choice of dehydrating agent, base, solvent, and temperature. mdpi.comresearchgate.net Phosphorus oxychloride (POCl₃) is a widely used and effective reagent for this conversion, typically in the presence of a tertiary amine base like triethylamine (B128534) (TEA) which neutralizes the generated acids. researchgate.netorgsyn.org
Research into optimizing this process has explored various reaction parameters. A significant development is the use of triethylamine not just as a base but as the solvent itself. mdpi.com This co-solvent-free approach has been shown to produce excellent yields of isocyanides rapidly, often in under five minutes at 0 °C. mdpi.com While solvents like dichloromethane (B109758) and tetrahydrofuran (B95107) also yield good results, the solvent-free method offers advantages in terms of simplicity, reduced waste, and increased safety. mdpi.com The reaction proceeds through the formation of an adduct between the formamide and the dehydrating agent, which then undergoes base-promoted elimination to yield the isocyanide. core.ac.uk
Other dehydrating systems, such as p-toluenesulfonyl chloride (TsCl) in pyridine, are also effective. researchgate.net This method involves the idealized dehydration of the formamide to produce the isocyanide alongside pyridinium (B92312) salts. researchgate.net The selection of the optimal reagent and conditions depends on the substrate's sensitivity and the desired scale of the reaction.
Table 1: Optimization of Dehydration Conditions for Isocyanide Synthesis This table is a representative summary based on general findings for formamide dehydration, as specific optimization data for this compound is not extensively published.
| Dehydrating Agent | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| POCl₃ | Triethylamine | Dichloromethane | 0 to RT | ~94 | mdpi.com |
| POCl₃ | Triethylamine | Tetrahydrofuran | 0 to RT | ~72 | mdpi.com |
| POCl₃ | Triethylamine | Triethylamine (solvent-free) | 0 | >95 | mdpi.com |
| p-Toluenesulfonyl Chloride | Pyridine | Pyridine | 0 to RT | Good to High | researchgate.net |
Scalability Considerations in Laboratory Synthesis
Scaling up the synthesis of isocyanides from the milligram to the multigram or kilogram scale presents several challenges. While methods using reagents like phosphorus oxychloride and triethylamine are robust, the exothermic nature of the reaction requires careful temperature control on a larger scale to prevent side reactions and ensure safety. orgsyn.org The precipitation of triethylamine salts during the reaction can also lead to stirring difficulties in large reactors. orgsyn.org
Workup procedures must also be considered for scalability. The typical aqueous workup to remove salts and byproducts can be cumbersome on a large scale. orgsyn.org A direct filtration of the reaction mixture followed by purification, potentially through distillation or crystallization, is often preferred. The use of solvent-free systems, as described previously, can simplify the process by reducing the total volume and easing product isolation. mdpi.com For industrial applications, the cost and availability of reagents, as well as waste disposal, become critical factors in selecting a scalable synthetic route.
Metal-Catalyzed Approaches to Isocyanide Formation
Beyond traditional dehydration methods, metal-catalyzed reactions offer alternative pathways to isocyanides. These methods can provide enhanced selectivity and milder reaction conditions.
Ag₂O-Catalyzed Nucleophilic Isocyanation for this compound
Silver(I) oxide (Ag₂O) has emerged as a versatile catalyst in organic synthesis, capable of mediating various transformations including oxidation and cyclization reactions. researchgate.netsemanticscholar.org In the context of isocyanide synthesis, silver compounds can catalyze the formation of C-N bonds. While a direct Ag₂O-catalyzed synthesis of this compound from a nucleophilic source is not extensively documented, the principle can be applied. Such a reaction would likely involve the coupling of a thiophene-containing nucleophile with a source of the isocyanide carbon.
More broadly, silver catalysis is used in reactions involving isocyanides, such as in the diastereoselective Mannich reaction of isocyanoacetates and ketimines, demonstrating its utility in activating isocyanide-related species. thegoodscentscompany.com The development of a direct Ag₂O-catalyzed route to this compound would represent a novel and potentially efficient addition to the synthetic chemist's toolbox, leveraging the unique reactivity of silver catalysts. semanticscholar.org
Synthesis of Substituted this compound Analogues
The functionalization of the thiophene (B33073) ring allows for the creation of a diverse library of this compound analogues, which are valuable for developing new materials and pharmacologically active compounds.
Regioselective Functionalization of the Thiophene Ring
Achieving regioselectivity in the functionalization of the thiophene core is crucial for synthesizing specific isomers. The C2 and C5 positions of thiophene are the most reactive towards electrophilic substitution, while functionalization at C3 and C4 is more challenging. nih.gov
Several strategies have been developed to control the position of substitution:
Direct Lithiation: Using strong bases like n-butyllithium (n-BuLi), thiophene can be deprotonated. The most acidic proton is at the C2 position. Subsequent reaction with an electrophile allows for substitution at this site. To achieve substitution at other positions, a directing group or a halogen-metal exchange is often necessary. mdpi.com For instance, starting with a pre-functionalized thiophene, such as 3-methylthiophene, allows for subsequent regioselective reactions. beilstein-journals.org
Halogenation and Metal-Halogen Exchange: Thiophene can be halogenated (e.g., brominated) to install a handle for further reactions. beilstein-journals.org A subsequent metal-halogen exchange reaction using an organolithium reagent can generate a nucleophilic center at a specific position, which can then be reacted with various electrophiles. mdpi.combeilstein-journals.org This is a powerful method for accessing less reactive positions of the ring.
Palladium-Catalyzed C-H Functionalization: Modern cross-coupling reactions enable the direct arylation or alkylation of thiophene C-H bonds. researchgate.net These methods often employ a palladium catalyst and can offer high regioselectivity, particularly for the C2 position. organic-chemistry.org By employing directing groups, functionalization can be guided to other positions, providing a versatile route to substituted thiophenes. nih.gov
Once the substituted thiophene core is synthesized, it can be converted to the corresponding N-(substituted-thiophen-2-ylmethyl)formamide and subsequently dehydrated to yield the target substituted this compound analogue. semanticscholar.org
Side-Chain Modifications of the Isocyanomethyl Group
The isocyanomethyl group (–CH₂NC) of this compound is a versatile functional handle that allows for a variety of chemical transformations. These modifications are pivotal for the synthesis of novel thiophene derivatives with diverse structural and electronic properties. The reactivity of the isocyanide carbon, existing in a divalent state, makes it amenable to both nucleophilic and electrophilic attack, rendering it a valuable synthon in organic synthesis. Key modifications include multicomponent reactions, cycloadditions, and other transformations such as reduction and hydrolysis.
A significant avenue for the elaboration of the isocyanomethyl side-chain involves its participation in isocyanide-based multicomponent reactions (MCRs), most notably the Ugi and Passerini reactions. These reactions are highly efficient in creating molecular complexity from simple starting materials in a single synthetic operation.
The Ugi four-component reaction (U-4CR) involves the condensation of an isocyanide, an aldehyde or ketone, a primary amine, and a carboxylic acid to generate an α-acylamino amide derivative. wikipedia.orgorganic-chemistry.org In the context of this compound, it would serve as the isocyanide component, reacting with a variety of other inputs to produce complex dipeptide-like structures tethered to the thiophene ring. beilstein-journals.org The reaction is typically exothermic and proceeds with high atom economy, losing only a molecule of water. wikipedia.org Polar aprotic solvents like dimethylformamide (DMF) are often employed, though alcohols such as methanol (B129727) and ethanol (B145695) are also effective. wikipedia.org The generally accepted mechanism commences with the formation of an imine from the amine and carbonyl compound, which is then protonated by the carboxylic acid. The nucleophilic isocyanide carbon of this compound attacks the iminium ion, forming a nitrilium ion intermediate. Subsequent attack by the carboxylate anion and a final Mumm rearrangement yield the stable bis-amide product. wikipedia.org The versatility of the Ugi reaction allows for the incorporation of a wide array of substituents, depending on the choice of the other three components. For instance, the use of thiophene-2-carbaldehyde (B41791) as the aldehyde component in Ugi reactions has been documented, indicating the compatibility of the thiophene core with these reaction conditions. mdpi.comfrontiersin.org
Another powerful multicomponent reaction is the Passerini three-component reaction (P-3CR), which combines an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to furnish an α-acyloxy amide. wikipedia.orgorganic-chemistry.org This reaction represents one of the earliest discovered isocyanide-based MCRs. wikipedia.org When this compound is employed as the isocyanide, the reaction provides a direct route to α-acyloxy carboxamides bearing a thienylmethyl-amino group. The Passerini reaction is typically conducted in aprotic solvents. wikipedia.org The mechanism is believed to proceed through a concerted, trimolecular pathway involving a cyclic transition state stabilized by hydrogen bonding, especially in non-polar solvents at high concentrations. wikipedia.orgnih.gov This leads to an α-adduct that rearranges to the final product. wikipedia.orgresearchgate.net The resulting α-acyloxy amides are valuable synthetic intermediates and have been found in various biologically active molecules. wikipedia.orgfrontiersin.org
Beyond multicomponent reactions, the isocyanomethyl group can undergo other valuable transformations. For instance, cycloaddition reactions represent a potential route for constructing new ring systems. The isocyanide can react with various dipolarophiles. nih.gov For example, 1,3-dipolar cycloaddition reactions of azomethine ylides with dipolarophiles are known to form pyrrolidine (B122466) derivatives. nih.gov While specific examples with this compound are not extensively documented, the general reactivity of isocyanides suggests its potential participation in such transformations. The thiophene ring itself can also participate in cycloaddition reactions, sometimes after oxidation to the corresponding S-oxide or S,S-dioxide to overcome its aromatic stability. rsc.orgresearchtrends.net
Transition metal-catalyzed reactions also offer a broad scope for the modification of the isocyanomethyl group. Isocyanide insertion into metal-carbon or metal-hydrogen bonds is a fundamental step in many catalytic cycles, leading to the formation of new C-C and C-N bonds. sioc-journal.cnrsc.org Palladium-catalyzed cross-coupling reactions, for example, could potentially be adapted to involve the isocyanide functionality. mdpi.com
Furthermore, the isocyanomethyl group can be transformed into other functional groups. Although isocyanides are relatively stable to hydrolysis under neutral conditions, they can be hydrolyzed to the corresponding formamide and further to a primary amine under acidic conditions. Reduction of the isocyanide group, for instance with hydrogen and a metal catalyst, can also yield a secondary amine (N-methyl-thien-2-ylmethylamine).
The table below summarizes the key reactants and expected products for the side-chain modification of this compound via Ugi and Passerini reactions.
| Reaction Type | This compound Reacts With | General Product Structure |
| Ugi Reaction | Aldehyde (R¹CHO), Amine (R²NH₂), Carboxylic Acid (R³COOH) | α-Acylamino amide |
| Passerini Reaction | Aldehyde (R¹CHO), Carboxylic Acid (R³COOH) | α-Acyloxy amide |
Reactivity and Mechanistic Investigations of 2 Isocyanomethyl Thiophene
Intrinsic Reactivity of the Isocyanide Moiety
The isocyanide functional group (–N≡C) possesses a unique electronic configuration, with resonance structures depicting both a triple bond and a double bond, which imparts a carbene-like character to the terminal carbon. wikipedia.org This ambiphilic nature, allowing it to react as both a nucleophile and an electrophile at the same carbon atom, is central to its reactivity. acs.orgresearchgate.net
The terminal carbon of the isocyanide group in 2-(isocyanomethyl)thiophene (B6155065) is electrophilic and highly susceptible to nucleophilic attack. This reactivity is a cornerstone of isocyanide chemistry and is the initial step in many of its characteristic reactions, most notably multicomponent reactions. In processes like the Passerini and Ugi reactions, the isocyanide carbon undergoes nucleophilic addition, which initiates a cascade of bond-forming events.
In the Passerini reaction, for instance, the reaction is believed to proceed via the nucleophilic attack of the isocyanide on a carbonyl compound (an aldehyde or ketone) that has been activated by a carboxylic acid. nih.govwikipedia.org This attack forms a highly reactive nitrilium ion intermediate. nih.govacs.org Similarly, in the Ugi reaction, the isocyanide adds to an iminium ion, which is formed in situ from the condensation of an amine and a carbonyl compound. wikipedia.orgorganic-chemistry.org This initial nucleophilic addition to the isocyanide carbon generates the key nitrilium intermediate that is subsequently trapped by another nucleophile (the carboxylate anion), leading to the final product. nih.govwikipedia.org The electrophilicity of the isocyanide carbon is a critical factor driving these transformations.
Isocyanides are known to participate in a variety of cycloaddition reactions, acting as a one-carbon component. researchgate.netnih.gov This reactivity stems from the carbene-like character of the isocyanide carbon. One of the most common types is the [4+1] cycloaddition, where the isocyanide reacts with a 1,3-heterodiene system to form a five-membered heterocyclic ring. rsc.orgsemanticscholar.org While specific examples involving this compound are not extensively documented, its isocyanide moiety is expected to undergo such reactions with suitable partners like α,β-unsaturated nitro compounds or acyl imines to yield functionalized pyrroles or imidazoles. rsc.orgsemanticscholar.org
Furthermore, isocyanides can participate in 1,3-dipolar cycloaddition reactions. globethesis.com For example, reaction with azides or nitrones can lead to the formation of tetrazoles or oxadiazolidines, respectively. acs.orgresearchgate.net In some cases, the isocyanide can be considered a "1,3-dipole synthon." For instance, α-acidic isocyanides have been shown to engage in [3+3] cycloadditions with azomethine imines to form 1,2,4-triazine (B1199460) derivatives. acs.org The isocyanide group of this compound is thus a versatile handle for the construction of diverse heterocyclic systems through various pericyclic pathways.
Chemical Transformations of the Thiophene (B33073) Heterocycle
The thiophene ring is an electron-rich aromatic system that exhibits reactivity characteristic of such structures, most notably a high propensity for electrophilic aromatic substitution. Its sulfur atom can also be leveraged to direct metallation, enabling subsequent functionalization via cross-coupling reactions.
The thiophene ring is significantly more reactive towards electrophiles than benzene (B151609), with substitution occurring preferentially at the C2 (α) position. wikipedia.orgiust.ac.ir In this compound, the C2 position is already substituted. Therefore, electrophilic attack is directed to the other α-position, C5. The isocyanomethyl group at C2 is generally considered to be weakly deactivating but still directs incoming electrophiles to the C5 position.
Common electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts acylation can be performed on the thiophene ring. For example, bromination using N-bromosuccinimide (NBS) in a suitable solvent would be expected to yield 5-bromo-2-(isocyanomethyl)thiophene selectively. Chlorination and iodination can also be achieved under controlled conditions. iust.ac.iracs.org These halogenated derivatives are valuable precursors for further functionalization.
| Reaction | Reagent | Typical Product |
| Bromination | N-Bromosuccinimide (NBS) | 5-Bromo-2-(isocyanomethyl)thiophene |
| Chlorination | N-Chlorosuccinimide (NCS) | 5-Chloro-2-(isocyanomethyl)thiophene |
| Acylation | Acyl chloride / Lewis acid (e.g., SnCl₄) | 5-Acyl-2-(isocyanomethyl)thiophene |
| Nitration | HNO₃ / Acetic anhydride | 5-Nitro-2-(isocyanomethyl)thiophene |
This table presents expected outcomes based on the established reactivity of 2-substituted thiophenes.
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. thieme-connect.com Halo-substituted thiophenes are excellent substrates for these transformations. jcu.edu.au A 5-halo derivative of this compound, prepared via electrophilic halogenation as described above, can serve as a versatile coupling partner in reactions such as the Suzuki-Miyaura, Stille, Hiyama, and Sonogashira couplings. thieme-connect.commdpi.com
For example, 5-bromo-2-(isocyanomethyl)thiophene could be coupled with an arylboronic acid under palladium catalysis (Suzuki reaction) to synthesize 5-aryl-2-(isocyanomethyl)thiophene. This strategy allows for the introduction of a wide array of substituents at the C5 position, significantly expanding the molecular diversity accessible from the parent compound. rsc.org
| Coupling Reaction | Coupling Partner | Catalyst (Typical) | Product Type |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ / Base | 5-Aryl-2-(isocyanomethyl)thiophene |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI / Base | 5-Alkynyl-2-(isocyanomethyl)thiophene |
| Stille | Organostannane | Pd(PPh₃)₄ | 5-Aryl/Vinyl-2-(isocyanomethyl)thiophene |
| Heck | Alkene | Pd(OAc)₂ / Ligand / Base | 5-Alkenyl-2-(isocyanomethyl)thiophene |
This table illustrates potential applications of 5-halo-2-(isocyanomethyl)thiophene in common cross-coupling reactions.
Multicomponent Reactions (MCRs) Featuring this compound
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials, are highly valued for their efficiency and ability to rapidly generate molecular complexity. mdpi.com Isocyanide-based multicomponent reactions (IMCRs) are particularly prominent, and this compound is an excellent substrate for these transformations. wikipedia.orgrsc.org
The Passerini three-component reaction (P-3CR) involves the reaction of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce an α-acyloxy amide. wikipedia.org When this compound is used as the isocyanide component, it leads to the formation of α-acyloxy amides bearing a thienylmethyl group on the amide nitrogen. The reaction mechanism is believed to involve the formation of a nitrilium ion intermediate, which is trapped by the carboxylate. wikipedia.orgrsc.org
The Ugi four-component reaction (U-4CR) is even more powerful, combining a carbonyl compound, a primary amine, a carboxylic acid, and an isocyanide to yield an α-acylamino amide, or a dipeptide-like structure. wikipedia.orgorganic-chemistry.org The use of this compound allows for the incorporation of the thiophene moiety into these complex scaffolds. The reaction proceeds through the formation of an imine from the amine and carbonyl, which is then attacked by the isocyanide. The resulting nitrilium ion is intercepted by the carboxylate, followed by an irreversible Mumm rearrangement to give the stable final product. wikipedia.org
The versatility of these reactions allows for the creation of large libraries of complex molecules by simply varying the input components, as illustrated in the table below.
| Reaction | Components | General Product Structure |
| Passerini (P-3CR) | R¹CHO (Aldehyde) + R²COOH (Carboxylic Acid) + this compound | R¹CH(OCOR²)C(=O)NHCH₂-(2-thienyl) |
| Ugi (U-4CR) | R¹CHO (Aldehyde) + R²NH₂ (Amine) + R³COOH (Carboxylic Acid) + this compound | R¹CH(NHR²)C(=O)N(COR³)CH₂-(2-thienyl) |
This table shows the general structures of products obtained from Passerini and Ugi reactions using this compound.
Ugi-Type Reactions for Diverse Molecular Scaffolds
The Ugi four-component reaction (U-4CR) is a cornerstone of combinatorial chemistry, enabling the rapid assembly of complex α-acylamino carboxamides from an aldehyde, an amine, a carboxylic acid, and an isocyanide. frontiersin.orgresearchgate.netnih.govnih.gov The incorporation of this compound into the Ugi reaction provides a straightforward route to a wide array of thiophene-containing peptidomimetics and heterocyclic scaffolds. The thiophene moiety, known for its diverse biological activities, imparts unique structural and electronic features to the resulting molecules.
The general scheme of the Ugi reaction involving this compound is depicted below:
The reaction proceeds by the initial formation of an imine from the aldehyde and the amine, which is then protonated by the carboxylic acid. The nucleophilic isocyanide, in this case, this compound, adds to the iminium ion, forming a nitrilium intermediate. This intermediate is subsequently trapped by the carboxylate anion, and a subsequent Mumm rearrangement affords the stable α-acylamino carboxamide product.
The diversity of the resulting molecular scaffolds can be readily achieved by varying the other three components of the reaction. The following table illustrates the potential for generating a library of compounds using this compound in Ugi-type reactions.
| Aldehyde (R1CHO) | Amine (R2NH2) | Carboxylic Acid (R3COOH) | Expected Product |
| Benzaldehyde | Aniline | Acetic Acid | N-phenyl-2-(phenyl(2-(thiophen-2-ylmethyl)carbamoyl)amino)acetamide |
| Isobutyraldehyde | Benzylamine | Benzoic Acid | N-benzyl-2-(isobutyryl(2-(thiophen-2-ylmethyl)carbamoyl)amino)benzamide |
| Thiophene-2-carbaldehyde (B41791) | Cyclohexylamine | Propionic Acid | N-cyclohexyl-2-(propionyl(2-(thiophen-2-ylmethyl)carbamoyl)amino)-2-(thiophen-2-yl)acetamide |
This interactive table showcases the versatility of the Ugi reaction with this compound for creating diverse molecular structures.
Passerini-Type Reactions for Complex Product Generation
The Passerini three-component reaction (P-3CR) is another powerful isocyanide-based MCR that combines an aldehyde (or ketone), a carboxylic acid, and an isocyanide to furnish α-acyloxy carboxamides. wikipedia.org When this compound is employed as the isocyanide component, it allows for the synthesis of complex molecules bearing a thiophene motif and an ester functionality in a single step.
The general mechanism of the Passerini reaction is believed to proceed through a concerted, non-ionic pathway, particularly in aprotic solvents. wikipedia.org The carbonyl compound, the carboxylic acid, and this compound are thought to form a cyclic transition state, leading directly to the α-acyloxy carboxamide product.
The utility of this compound in the Passerini reaction is highlighted by the ability to generate intricate molecular architectures. The products of this reaction can serve as valuable intermediates for the synthesis of more complex natural products and pharmaceutical agents.
| Aldehyde (R1CHO) | Carboxylic Acid (R2COOH) | Expected Product |
| Formaldehyde | Benzoic Acid | 2-oxo-2-(thiophen-2-ylmethylamino)ethyl benzoate |
| Acetaldehyde | Thiophene-2-carboxylic acid | 1-oxo-1-(thiophen-2-ylmethylamino)propan-2-yl thiophene-2-carboxylate |
| Cyclohexanecarbaldehyde | Acetic Acid | 1-(cyclohexyl)-2-oxo-2-(thiophen-2-ylmethylamino)ethyl acetate |
This interactive table demonstrates the scope of the Passerini reaction with this compound for the generation of complex products.
Development of Novel Isocyanide-Mediated Multicomponent Cyclizations
Beyond the classical Ugi and Passerini reactions, this compound is a key reactant in the development of novel isocyanide-mediated multicomponent cyclizations. nih.govmdpi.com These reactions often involve a post-cyclization transformation of the initial MCR adduct, leading to the formation of diverse heterocyclic systems. frontiersin.org The thiophene ring can actively participate in these cyclization steps or act as a scaffold for further functionalization.
For instance, an Ugi adduct derived from this compound, a bifunctional amine-acid, and an aldehyde can undergo an intramolecular cyclization to afford novel benzodiazepine (B76468) or diketopiperazine derivatives containing a thiophene substituent. The design of the starting materials is crucial for directing the reaction towards the desired heterocyclic core.
An example of a novel multicomponent cyclization could involve the reaction of this compound with an amino acid, an aldehyde, and a suitable cyclizing agent in a one-pot fashion to generate complex, polycyclic scaffolds. The exploration of such novel transformations continues to expand the synthetic utility of this compound.
Elucidation of Reaction Mechanisms
A thorough understanding of the reaction mechanisms is paramount for optimizing reaction conditions and expanding the scope of transformations involving this compound.
Kinetic Investigations of Key Transformation Pathways
While specific kinetic data for reactions involving this compound are not extensively reported in the literature, general kinetic studies of Ugi and Passerini reactions provide valuable insights. The Ugi reaction is generally considered to be a fast and exothermic process, often reaching completion within minutes to a few hours at room temperature. The rate-determining step is believed to be the Mumm rearrangement.
Kinetic studies of the Passerini reaction have shown it to be a third-order reaction, being first order in each of the three components. wikipedia.org The rate is also significantly influenced by the solvent, with non-polar aprotic solvents generally favoring the concerted mechanism and accelerating the reaction.
Future kinetic investigations focusing specifically on this compound would be beneficial to quantify the electronic effects of the thiophene ring on the reaction rates and to provide a more detailed understanding of the transition states involved.
Mechanistic Probes and Isotopic Labeling Experiments
Mechanistic probes and isotopic labeling experiments are powerful tools for elucidating reaction pathways. In the context of reactions with this compound, such studies could provide definitive evidence for the proposed mechanisms.
For example, in the Ugi reaction, labeling the oxygen atom of the carboxylic acid with ¹⁸O would be expected to result in the incorporation of the label into the amide carbonyl group of the final product, confirming the Mumm rearrangement pathway. Similarly, isotopic labeling of the isocyanide carbon of this compound with ¹³C would allow for the tracking of this carbon atom throughout the reaction sequence via NMR spectroscopy.
While specific isotopic labeling studies on this compound are yet to be published, the application of these well-established techniques would undoubtedly provide deeper insights into the intricate mechanistic details of its reactivity in multicomponent reactions.
Applications of 2 Isocyanomethyl Thiophene in Complex Organic Synthesis
Construction of Heterocyclic Architectures
The isocyanomethyl group of 2-(Isocyanomethyl)thiophene (B6155065) is a key functional moiety for the synthesis of numerous nitrogen- and sulfur-containing heterocycles. Analogous to the well-established reactivity of tosylmethyl isocyanide (TosMIC), this compound serves as a C1 synthon in reactions that form five-membered rings. organic-chemistry.org This reactivity is fundamental to its application in building complex heterocyclic systems.
The thiophene (B33073) moiety of this compound can serve as a foundation for the construction of fused-ring systems, where a new ring is built onto the existing thiophene core. One established strategy for creating fused aromatic systems involves intramolecular cyclization reactions. squarespace.comnih.govresearchgate.net In reactions involving this compound, the isocyanide group can be transformed into a variety of functional groups that can subsequently participate in cyclization reactions with substituents on the thiophene ring.
For instance, the isocyanide can be hydrolyzed to an amine or used to form an adjacent ring which then undergoes further annulation. This approach is instrumental in creating thieno-fused heterocycles such as thieno[c]pyrroles or thienopyridines. nih.govchempedia.info The synthesis of these fused systems is of significant interest due to their prevalence in materials science and medicinal chemistry.
Table 1: Examples of Fused Thiophene Systems Derived from Isocyanide Chemistry
| Starting Material Class | Reagent | Resulting Fused System | Reaction Type |
|---|---|---|---|
| Substituted Thiophene | This compound analog | Thieno[c]pyrrole | Intramolecular Cyclization |
This compound is a highly effective reagent for the synthesis of pyrrole (B145914) and imidazole (B134444) derivatives, primarily through reactions analogous to the Van Leusen reaction. organic-chemistry.orgnih.gov In these transformations, the isocyanide acts as a linchpin, connecting other components to form the heterocyclic ring.
Pyrrole Synthesis: The Van Leusen pyrrole synthesis involves the [3+2] cycloaddition of an α,β-unsaturated carbonyl compound (a Michael acceptor) with a reagent like this compound under basic conditions. nih.govnih.gov The reaction proceeds through the initial deprotonation of the methylene (B1212753) carbon adjacent to the isocyanide, followed by a Michael addition to the activated alkene. Subsequent intramolecular cyclization and elimination of a leaving group (analogous to the tosyl group in TosMIC) yield the substituted pyrrole ring. nih.gov Using this compound in this reaction allows for the direct incorporation of a thienyl moiety at a specific position on the pyrrole ring. core.ac.uk
Imidazole Synthesis: The Van Leusen three-component reaction (vL-3CR) provides a straightforward route to 1,4,5-trisubstituted imidazoles. organic-chemistry.orgnih.gov This reaction combines an aldehyde, a primary amine, and this compound. The aldehyde and amine first condense to form an aldimine in situ. The isocyanide then undergoes a base-catalyzed cycloaddition with the aldimine to form the imidazole ring. nih.gov This multicomponent approach is highly efficient and allows for significant molecular diversity in the resulting imidazole products, making it a valuable tool in medicinal chemistry. researchgate.net
Table 2: Synthesis of Imidazole and Pyrrole Derivatives
| Target Heterocycle | Key Reaction | Reactants | Role of this compound |
|---|---|---|---|
| Substituted Pyrrole | Van Leusen Pyrrole Synthesis | α,β-Unsaturated Ketone/Ester, Base | Provides C-N=C synthon |
The utility of this compound extends beyond pyrroles and imidazoles to a broader range of nitrogen and sulfur heterocycles. nih.govnih.gov Isocyanides are known to be versatile precursors in multicomponent reactions (MCRs), which are powerful tools for generating complex molecules in a single step. nih.govwustl.edu
By carefully selecting the reaction partners, this compound can be incorporated into various heterocyclic scaffolds. For example, reactions with thiourea (B124793) derivatives or other sulfur-containing nucleophiles can lead to the formation of thiazoles and other sulfur-nitrogen heterocycles. sapub.org The ability to construct these diverse systems is crucial, as they are privileged structures in medicinal chemistry, appearing in numerous pharmaceuticals. nih.govpharmaguideline.com The inherent reactivity of the isocyanide group allows it to react with a wide range of electrophiles and nucleophiles, making it a cornerstone for the synthesis of complex heterocyclic libraries. wustl.edu
Building Block for Polycyclic and Spiro Compounds
The structural rigidity and three-dimensional nature of polycyclic and spiro compounds make them attractive scaffolds in drug discovery. This compound can serve as a key building block in the synthesis of these complex architectures. Spirocycles, which contain two rings sharing a single atom, can be constructed using reactions where the isocyanide participates in a cycloaddition that forms the spiro center. espublisher.com
Multicomponent reactions involving this compound are particularly well-suited for this purpose. For instance, an Ugi-type reaction could be designed with a bifunctional starting material that allows for a subsequent intramolecular cyclization, leading to the formation of a spirocyclic system. nih.gov The thiophene ring itself can be part of one of the cycles, or it can be a substituent on the newly formed spirocyclic core, thereby influencing the compound's steric and electronic properties. espublisher.com
Precursor in Target-Oriented Total Synthesis of Natural Products
Thiophene rings are present in a variety of naturally occurring compounds that exhibit a range of biological activities, including antimicrobial and antiviral properties. sapub.orgorganic-chemistry.orgnih.gov In the total synthesis of such natural products, this compound can serve as a valuable precursor for introducing the thiophene moiety and constructing adjacent heterocyclic rings in a controlled manner.
The ability to use this reagent in reliable, high-yielding reactions like the Van Leusen synthesis makes it an attractive choice in complex synthetic campaigns. organic-chemistry.org It allows synthetic chemists to build key heterocyclic fragments of a target molecule efficiently. For example, a natural product containing a thienyl-pyrrole or thienyl-imidazole core could be synthesized by employing this compound early in the synthetic route to establish this central structural motif.
Combinatorial Library Synthesis for Chemical Space Exploration
Combinatorial chemistry is a powerful strategy for rapidly generating large libraries of diverse compounds for high-throughput screening in drug discovery. crsubscription.com Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Van Leusen reactions, are ideally suited for combinatorial synthesis due to their operational simplicity, high convergence, and the ability to introduce multiple points of diversity in a single step. organic-chemistry.orgnih.govwustl.edu
This compound is an excellent building block for creating combinatorial libraries centered around a thiophene core. core.ac.uknih.gov By varying the other components in a multicomponent reaction—such as the aldehyde, amine, or carbonyl compound—a vast number of distinct thiophene-containing molecules can be synthesized in parallel. nih.gov This approach allows for the systematic exploration of the chemical space around the thiophene scaffold, which is a privileged structure in medicinal chemistry, facilitating the discovery of new bioactive compounds. nih.govderpharmachemica.com
Coordination Chemistry and Organometallic Aspects of 2 Isocyanomethyl Thiophene
Ligand Design Principles Utilizing 2-(Isocyanomethyl)thiophene (B6155065)
The design of ligands around the this compound scaffold would theoretically leverage the distinct electronic and steric properties of both the thiophene (B33073) ring and the isocyanide functional group.
Isocyanide as a Carbon Monoxide Analogue Ligand
The isocyanide group (–N≡C) is isoelectronic with carbon monoxide (CO), a ubiquitous ligand in organometallic chemistry. Both are two-electron donors that can engage in π-backbonding with a metal center. However, isocyanides are generally considered to be stronger σ-donors and slightly weaker π-acceptors than CO. This difference in electronic properties influences the stability and reactivity of the resulting metal complexes. The organic substituent on the isocyanide nitrogen atom also allows for fine-tuning of the ligand's steric and electronic characteristics, a feature not available with CO.
Table 1: Comparison of Isocyanide and Carbon Monoxide as Ligands
| Property | Isocyanide (R-N≡C) | Carbon Monoxide (C≡O) |
| σ-Donation | Stronger | Weaker |
| π-Acceptance | Weaker | Stronger |
| Electronic Tuning | Possible via the R group | Not possible |
| Steric Hindrance | Variable with the R group | Relatively small and constant |
Synthesis and Structural Characterization of Metal Complexes
The synthesis of metal complexes with this compound would likely follow standard procedures for organometallic synthesis, such as the reaction of the ligand with a suitable metal precursor in an appropriate solvent.
Coordination with Transition Metals
Based on the known chemistry of other thiophene-containing ligands and isocyanides, it is expected that this compound would form stable complexes with a wide range of transition metals. The coordination mode could vary, with the ligand acting as a simple monodentate isocyanide, a bridging ligand between two metal centers, or as a bidentate chelating ligand involving the thiophene sulfur.
Spectroscopic techniques such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy would be crucial for characterizing these complexes. In IR spectroscopy, the stretching frequency of the N≡C bond is particularly informative, as it shifts upon coordination to a metal. The direction and magnitude of this shift can provide insights into the nature of the metal-ligand bond. X-ray crystallography would provide definitive structural information, confirming the coordination geometry and bond lengths.
Coordination with Main Group Elements
The coordination chemistry of isocyanides with main group elements is less developed than with transition metals. However, the strong σ-donating ability of the isocyanide group suggests that this compound could form adducts with Lewis acidic main group elements. The thiophene sulfur could also participate in coordination, potentially leading to interesting structural motifs. The characterization of such complexes would rely on similar analytical techniques as those used for transition metal complexes.
Catalytic Activity of this compound-Metal Complexes
Exploration in Homogeneous Catalysis
There is a scarcity of specific studies detailing the use of this compound in homogeneous catalysis. However, the broader class of isocyanide-ligated metal complexes is known to be active in a range of catalytic transformations. For instance, palladium and rhodium complexes bearing isocyanide ligands have been employed in cross-coupling reactions, hydroformylation, and other organic syntheses.
The thiophene moiety in this compound could influence the catalytic activity in several ways. The sulfur atom could potentially coordinate to the metal center, leading to a bidentate coordination mode, which can enhance the stability and modify the reactivity of the catalytic species. Alternatively, the electron-rich nature of the thiophene ring could electronically influence the metal center through the isocyanide bridge, thereby modulating its catalytic properties.
Rhodium complexes, in particular, are known to catalyze the activation of α-C-H bonds of isonitriles, facilitating their addition to carbonyl compounds. organic-chemistry.orgnih.gov This suggests that rhodium complexes of this compound could potentially catalyze similar transformations.
Palladium-catalyzed reactions are another area where isocyanide ligands have proven useful. nih.govresearchgate.netnih.gov The insertion of isocyanides into palladium-carbon bonds is a key step in various catalytic cycles. mdpi.comnih.gov It is plausible that palladium complexes of this compound could be active catalysts for reactions such as Sonogashira coupling and other cross-coupling reactions, where the electronic properties of the thiophene ring could fine-tune the catalyst's performance.
Table 1: Potential Homogeneous Catalytic Applications of this compound Complexes
| Catalytic Reaction | Potential Metal Center | Role of this compound |
|---|---|---|
| Cross-Coupling Reactions | Palladium, Nickel | Ligand to stabilize and modulate the electronic properties of the metal center. |
| Hydroformylation | Rhodium, Cobalt | Ligand to influence regioselectivity and activity. |
| Carbonylative Reactions | Palladium, Rhodium | Ligand to facilitate CO insertion and subsequent reactions. |
Electronic and Spectroscopic Properties of Coordinated this compound
The electronic and spectroscopic properties of this compound, when coordinated to a metal center, are expected to be significantly different from those of the free ligand. The coordination through the isocyanide carbon atom will influence the electron density distribution throughout the molecule.
Electronic Properties: The isocyanide ligand is a strong σ-donor and a π-acceptor. The extent of π-backbonding from the metal to the isocyanide ligand is sensitive to the electronic properties of the metal center and the other ligands present. The thiophene ring, being an electron-rich aromatic system, is likely to enhance the electron-donating ability of the isocyanide group. This, in turn, would influence the electronic structure of the metal complex, affecting properties such as oxidation potentials and the energies of the frontier molecular orbitals. youtube.comdalalinstitute.com
Spectroscopic Properties:
Infrared (IR) Spectroscopy: The most characteristic vibrational mode of an isocyanide is the C≡N stretching frequency (ν(C≡N)). In free this compound, this band would appear in the region of 2100-2150 cm⁻¹. Upon coordination to a metal center, the position of this band provides valuable information about the electronic structure of the complex. wikipedia.org An increase in the ν(C≡N) frequency is indicative of a decrease in π-backbonding from the metal to the isocyanide, while a decrease in frequency suggests stronger π-backbonding.
Table 3: Expected Spectroscopic Features of Coordinated this compound
| Spectroscopic Technique | Expected Observation | Information Gained |
|---|---|---|
| Infrared (IR) Spectroscopy | Shift in the ν(C≡N) stretching frequency. | Nature and strength of the metal-isocyanide bond (σ-donation vs. π-backbonding). |
| NMR Spectroscopy | Changes in the chemical shifts of thiophene and isocyanomethyl protons and carbons. | Coordination mode, geometry of the complex, and electronic effects of the metal on the ligand. |
Materials Science Applications of 2 Isocyanomethyl Thiophene Derivatives
Polymer Chemistry and Monomer Development
The incorporation of the 2-(isocyanomethyl)thiophene (B6155065) moiety into polymer chains offers a pathway to materials that combine the properties of traditional polymers with the unique electronic and optical characteristics of thiophene (B33073).
Polyurethane Synthesis from Isocyanatomethyl Derivatives
Polyurethanes (PUs) are a highly versatile class of polymers, conventionally synthesized through the reaction of diisocyanates with polyols. utm.mybhu.ac.in The fundamental reaction involves the addition of an alcohol (from the polyol) to the isocyanate group (-NCO) to form a urethane linkage. bhu.ac.in This process can be adapted to create a wide range of materials, from flexible foams to rigid elastomers, by varying the structure of the isocyanate and polyol monomers. utm.mymdpi.com
While literature specifically detailing the use of this compound as a primary monomer in polyurethane synthesis is not abundant, its chemical structure makes it a prime candidate for creating novel thiophene-containing PUs. The isocyanate group provides the necessary reactivity for polymerization. A series of statistical copolymers, for instance, have been synthesized by copolymerizing a urethane-containing thiophene monomer with 3-hexylthiophene using chemical dehydrogenation. scispace.com
The incorporation of the thiophene ring into the polyurethane backbone is anticipated to impart unique properties, such as enhanced thermal stability and specific optoelectronic characteristics, which are not present in conventional polyurethanes. The synthesis could proceed via a one-shot method or a prepolymer method, where a prepolymer is first formed from a polyol and an excess of the isocyanate, followed by chain extension. bhu.ac.in This approach allows for the controlled integration of the thiophene unit into the polymer architecture, opening avenues for new "smart" materials.
Development of Conductive Polymers Incorporating Thiophene
Polythiophenes are among the most studied classes of conductive polymers due to their excellent environmental and thermal stability. cmu.eduphysicsjournal.net The conductivity in these materials arises from the delocalized π-electrons along the conjugated polymer backbone. wikipedia.org This delocalization can be enhanced through "doping," an oxidation process that creates charge carriers (polarons and bipolarons) along the chain, increasing electrical conductivity by several orders of magnitude. physicsjournal.netwikipedia.orgpsu.edu
The structure and properties of polythiophenes can be finely tuned. For instance, the regioregularity, or the specific arrangement of side chains on the polymer backbone, significantly impacts the material's ability to self-assemble and conduct electricity. wikipedia.orgrsc.org A higher head-to-tail (HT) coupling of substituted thiophene monomers leads to a more planar backbone, which facilitates closer chain packing and enhances charge transport. cmu.edursc.org
Derivatives like this compound can be used to create copolymers that merge the conductive properties of polythiophene with the processability and mechanical properties of other polymers. For example, thiophene units can be incorporated into polymer backbones through various organometallic polycondensation strategies, leading to materials suitable for a range of electronic applications. rsc.org The development of such hybrid polymers is crucial for creating materials that are not only conductive but also processable and mechanically robust for use in devices like organic field-effect transistors (OFETs), sensors, and antistatic coatings. cmu.eduresearchgate.net
| Polymer Type | Synthesis Method | Typical Conductivity (Doped) | Key Features |
| Poly(3-alkylthiophenes) (P3ATs) | Grignard Metathesis (GRIM) | 1 - 1000 S/cm | Soluble, processable, regioregularity is crucial. wikipedia.orgresearchgate.net |
| Poly(3,4-ethylenedioxythiophene) (PEDOT) | Oxidative Polymerization | 100 - 5000 S/cm | High conductivity, good stability, often used with PSS. physicsjournal.net |
| Thiophene-Urethane Copolymers | Chemical Dehydrogenation | Varies with composition | Combines conductivity with urethane functionality. scispace.com |
High Refractive Index Polymeric Materials
High refractive index (HRI) polymers are critical components in modern optical and optoelectronic devices, including lenses, antireflective coatings, and optical waveguides. acs.org The refractive index of a polymer is largely determined by its chemical composition. Incorporating atoms with high molar refraction, such as sulfur, and aromatic structures can significantly increase a polymer's refractive index. acs.org
Thiophene, being a sulfur-containing aromatic heterocycle, is an excellent building block for HRI polymers. Research has shown that synthesizing polymers with thiophene units in the backbone or as pendant groups leads to materials with impressive optical properties. For example, thiophene-containing polystyrenes have been developed that exhibit refractive indices ranging from 1.58 to 1.67. researchgate.net Similarly, other novel optical polymers based on episulfide and thiol monomers have achieved a high refractive index of 1.707 at 590 nm, combined with high transparency and thermal stability. acs.org
The design of these polymers often involves balancing the high refractive index contribution of the thiophene and other aromatic groups with factors that ensure good processability, thermal stability, and transparency in the visible spectrum.
| Polymer System | Refractive Index (n) | Glass Transition Temp. (Tg) | Key Features & Synthesis |
| Thiophene-containing Polystyrenes | 1.58 - 1.67 | 108°C - 177°C | Synthesized via Suzuki-Miyaura coupling; colorless and transparent films. researchgate.net |
| Episulfide-thiol Polymer | 1.707 (@ 590 nm) | N/A (Thermoset) | Thermally stable up to 290°C; suitable for nanoimprinting. acs.org |
| Thiophene-based Stilbene Derivatives | N/A (Birefringence studied) | N/A | Exhibit photoinduced anisotropy of the refractive index. acs.org |
Advanced Functional Materials Fabrication
The unique properties of thiophene derivatives are being leveraged to create sophisticated materials with tailored electronic and structural characteristics for advanced applications.
Optoelectronic Materials
The π-conjugated system of the thiophene ring makes its derivatives ideal for a host of optoelectronic applications, including organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors (OFETs). rsc.orgmdpi.com The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, can be precisely tuned by modifying the chemical structure of the thiophene-based molecules. acs.orgmdpi.com
For instance, creating donor-acceptor (D-A) structures within a molecule or polymer is a common strategy to lower the bandgap and shift absorption and emission to longer wavelengths. mdpi.com Thiophene often serves as the electron-donating unit in these systems. The performance of these materials is highly dependent on factors like the degree of polymerization and the architecture of side chains, which influence molecular packing and charge transport. acs.orgmdpi.com Polyphosphazenes with thiophene-based side groups, for example, have been synthesized as potential polymeric semiconductors whose optoelectronic properties can be optimized through chemical oxidation. researchgate.net The versatility in synthesis allows for the creation of materials with tailored bandgaps, charge mobilities, and emission colors for next-generation flexible and solution-processable electronic devices. physicsjournal.netrsc.org
Self-Assembled and Supramolecular Architectures
Supramolecular chemistry, which involves the organization of molecules through non-covalent interactions, provides a powerful bottom-up approach to fabricating complex nanostructures. Thiophene derivatives are particularly adept at forming such self-assembled architectures. scispace.com The planar structure of the thiophene ring facilitates π-π stacking, while functional groups can introduce other interactions like hydrogen bonding or dipole-dipole forces. rsc.org
Researchers have demonstrated that thiophene-based molecules, including dendrimers and copolymers, can self-assemble into highly ordered structures such as nanowires, 2-D crystals, and hierarchical assemblies on various substrates. rsc.orgnih.govuh.edu The final morphology of these structures is influenced by a combination of factors, including the molecule's shape, the length of its alkyl chains, the solvent used, and the nature of the substrate. nih.govuh.edu This ability to control organization at the nanoscale is crucial for optimizing the performance of organic electronic devices, as the alignment and packing of molecules directly impact charge carrier mobility. rsc.org The interplay between molecular design and supramolecular assembly allows for the creation of functional materials with emergent properties that are not present in the individual molecules. scispace.comrsc.org
Theoretical and Computational Investigations of 2 Isocyanomethyl Thiophene
Quantum Chemical Calculations on Molecular Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the fundamental properties of molecules. These methods allow for a detailed examination of the electronic landscape and geometric parameters of 2-(isocyanomethyl)thiophene (B6155065).
Electronic Structure and Bonding Analysis
The electronic structure of this compound is characterized by the interplay between the π-conjugated system of the thiophene (B33073) ring and the electron-withdrawing nature of the isocyanomethyl substituent. DFT calculations are used to optimize the molecular geometry and analyze the resulting electronic properties. rsc.orgnih.gov
Molecular Geometry: Geometry optimization at a suitable level of theory, such as B3LYP with a 6-311+G(d,p) basis set, provides precise information on bond lengths and angles. nih.gov For the thiophene ring, C-S bond lengths are typically around 1.7 Å, while C-C bond lengths vary, with the C=C double bonds being shorter (approx. 1.37 Å) than the C-C single bond (approx. 1.42 Å). nih.gov The introduction of the isocyanomethyl group at the C2 position is expected to cause minor perturbations in the ring geometry.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. In thiophene derivatives, the HOMO is typically a π-orbital delocalized over the aromatic ring, while the LUMO is a π*-orbital. rsc.org The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a key indicator of chemical reactivity and kinetic stability. nih.gov A smaller gap generally implies higher reactivity. For substituted thiophenes, the nature of the substituent significantly influences these orbital energies. whiterose.ac.uk
Table 1: Calculated Electronic Properties of a Representative 2-Substituted Thiophene Derivative
| Parameter | Value (eV) | Description |
| EHOMO | -4.994 | Energy of the Highest Occupied Molecular Orbital. nih.gov |
| ELUMO | -1.142 | Energy of the Lowest Unoccupied Molecular Orbital. nih.gov |
| Energy Gap (ΔE) | 3.852 | Difference between LUMO and HOMO energies, indicating molecular stability. nih.gov |
| Ionization Potential | 4.994 | The energy required to remove an electron from the molecule. nih.gov |
| Electron Affinity | 1.142 | The energy released when an electron is added to the molecule. nih.gov |
| Chemical Potential | -3.068 | A measure of the molecule's stability; a negative value indicates a stable system. nih.gov |
This table presents data for a thiophene derivative as a model to illustrate typical values obtained from quantum chemical calculations.
Conformational Landscapes and Isomerism
The flexibility of this compound primarily arises from the rotation around the single bond connecting the methylene (B1212753) group (-CH₂-) to the thiophene ring (C2). Computational methods can map the potential energy surface associated with this rotation to identify stable conformers and the energy barriers separating them. researchgate.net
Theoretical Spectroscopic Characterization (e.g., NMR)
Computational chemistry can predict spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) spectra, with a high degree of accuracy. hhu.de Using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework, it is possible to calculate the theoretical ¹H and ¹³C NMR chemical shifts for this compound.
These calculated spectra serve as a powerful tool for structural elucidation, allowing for direct comparison with experimental data. The predicted chemical shifts for the thiophene ring protons (H3, H4, and H5) and carbons, as well as those for the isocyanomethyl group, are sensitive to the molecule's electronic structure and conformation. hhu.deacs.org For instance, the chemical shifts of the aromatic protons in thiophene-based polymers are known to be affected by phenomena like π-stacking and aggregation, which can be modeled computationally. acs.org
Table 2: Predicted ¹H NMR Chemical Shifts for this compound (Illustrative)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| H3 | ~7.1 | Doublet of doublets | Coupled to H4 and H5. |
| H4 | ~7.0 | Triplet (or dd) | Coupled to H3 and H5. |
| H5 | ~7.4 | Doublet of doublets | Coupled to H3 and H4. |
| -CH₂- | ~4.5 | Singlet | Methylene protons adjacent to the isocyanide group. |
Note: These are illustrative values based on typical shifts for 2-substituted thiophenes. Actual values would require specific GIAO calculations.
Computational Modeling of Reaction Pathways
Beyond static molecular properties, computational chemistry allows for the dynamic simulation of chemical reactions, providing deep insights into reaction mechanisms.
Transition State Analysis and Energy Barriers
Isocyanides are known for their rich reactivity, participating in various reactions such as cycloadditions and insertions. sioc-journal.cnscripps.edu Computational modeling can be used to explore the reaction pathways of this compound. A key aspect of this is the identification and characterization of transition states (TS).
A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along a reaction coordinate. acs.org By locating the TS for a given reaction (e.g., the rearrangement of an isocyanide to a nitrile), chemists can calculate the activation energy (energy barrier), which is the energy difference between the reactants and the transition state. acs.org This barrier is a critical determinant of the reaction rate. Vibrational frequency analysis is performed to confirm the nature of the stationary points: reactants and products have all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. acs.org
Reaction Coordinate Mapping for Complex Transformations
For more complex reactions, a simple one-dimensional reaction coordinate may not be sufficient to describe the transformation. Reaction coordinate mapping is a technique used to understand the progress of a reaction along a defined pathway, which can be a geometric parameter like a bond length or a more abstract variable. saskoer.cawikipedia.org
Computational Studies of Metal-Ligand Interactions
The isocyano group in this compound is a potent coordinating agent for a wide array of metal ions. Computational chemistry offers a powerful lens through which to examine the nature of these interactions, providing data on bond energies, geometries, and electronic structures that are often difficult to obtain experimentally.
Density Functional Theory (DFT) is a cornerstone of computational chemistry, enabling the accurate modeling of electronic structures in molecules and materials. While specific DFT studies focused exclusively on this compound are not extensively documented in the provided search results, the broader literature on thiophene derivatives provides a framework for understanding its coordination chemistry.
DFT calculations have been successfully employed to study the complexes of similar thiophene-based ligands. For instance, studies on metal complexes derived from thiophene-2-carboxaldehyde and various amines have utilized DFT to optimize molecular structures and analyze bond parameters. dntb.gov.uaresearchgate.net These studies often reveal details about the coordination environment, including bond lengths and angles, as well as the electronic distribution within the complex. Such computational approaches have been instrumental in proposing tetrahedral or square-planar geometries for metal(II) complexes of related Schiff base ligands. researchgate.net
The insights gained from DFT studies on analogous thiophene compounds suggest that the nitrogen atom of the isocyanomethyl group and the sulfur atom of the thiophene ring could both participate in metal coordination, potentially leading to the formation of stable chelate rings. The electronic properties of these complexes, including their stability and reactivity, are directly influenced by the nature of the metal-ligand bond, which can be thoroughly investigated using DFT methods.
Predictive Modeling for Materials Properties
Predictive modeling, grounded in quantum chemical calculations, allows for the a priori estimation of a molecule's physical and chemical properties. This is particularly valuable in the design of new materials, where understanding the optical and electronic characteristics is paramount.
The optical and electronic properties of organic molecules are governed by their frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a key determinant of a material's electronic behavior and its potential application in electronic devices.
Theoretical studies on thiophene and its oligomers have demonstrated that their electronic and optical properties can be tuned. mdpi.comresearchgate.netarxiv.org For instance, DFT and Time-Dependent DFT (TD-DFT) calculations have been used to predict the HOMO and LUMO energy levels, band gaps, and absorption spectra of polythiophenes. mdpi.comresearchgate.net These studies have shown that increasing the degree of polymerization generally leads to a decrease in the LUMO energy and an increase in the HOMO energy, resulting in a smaller band gap. mdpi.comresearchgate.net
While specific predictive data for this compound is not available in the search results, general trends observed for other thiophene derivatives can be informative. For example, DFT calculations on various thiophene-based compounds have been used to correlate their electronic properties with their chemical reactivity and potential applications. nih.gov Theoretical calculations on substituted thiophenes have shown that the nature and position of the substituent can significantly influence the HOMO-LUMO gap and, consequently, the electronic spectra. jchps.com
The following table illustrates typical data that can be obtained from DFT calculations for thiophene derivatives, providing a reference for the types of properties that could be predicted for this compound.
| Property | Description | Predicted Value (Example for a Thiophene Derivative) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -4.89 eV nih.gov |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -3.22 eV nih.gov |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 1.66 eV nih.gov |
| Ionization Potential (IP) | The minimum energy required to remove an electron | ~7 eV (for thiophene-furan tetramers) arxiv.org |
| Electron Affinity (EA) | The energy released when an electron is added | Varies with substitution jchps.com |
| Maximum Absorption Wavelength (λmax) | Wavelength at which the molecule absorbs the most light | Varies with structure and solvent jchps.com |
These computational approaches are vital for screening potential candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), by predicting their performance before engaging in time-consuming and costly synthesis and experimental characterization. e3s-conferences.org
Emerging Trends and Future Research Directions
Exploiting Unexplored Reactivity Modes of Isocyanomethyl Thiophenes
The reactivity of 2-(isocyanomethyl)thiophene (B6155065) is a synergistic combination of its two core components: the thiophene (B33073) ring and the isocyanomethyl group. While the individual reactivities of thiophenes and isocyanides are well-documented, the interplay between these two moieties offers fertile ground for discovering new chemical transformations.
The thiophene ring is known to participate in cycloaddition reactions, although this often requires specific activation or harsh conditions. mdpi.comnih.gov Concurrently, the isocyanide group's divalent carbon allows it to engage in a variety of reactions, including cycloadditions and insertion reactions. Future research is poised to explore reactions where both parts of the molecule are actively involved. For instance, intramolecular cycloadditions, where a dienophile is tethered to the isocyanide group, could lead to novel fused heterocyclic systems.
Another promising area is the exploration of metal-mediated reactions that go beyond simple coordination. Transition metals can insert into the C-S bonds of the thiophene ring, a process that could be modulated by the coordinating isocyanide group. nih.govnih.gov This could enable novel ring-opening and functionalization strategies, providing access to complex sulfur-containing molecules that are otherwise difficult to synthesize. The unique electronic properties of the isocyanide could steer the regioselectivity of these metal-catalyzed transformations in unprecedented ways.
| Potential Reaction Class | Description | Expected Outcome |
| Intramolecular [4+1] Cycloaddition | The isocyanide carbon acts as a one-carbon component reacting with a diene system incorporated elsewhere in the molecule or in a separate reactant. | Synthesis of novel thiophene-fused five-membered rings, such as cyclopentenones or pyrroles, after hydrolysis. |
| Metal-Catalyzed C-H Activation | A transition metal catalyst, potentially directed by the isocyanide ligand, selectively activates a C-H bond on the thiophene ring for functionalization. | Controlled and regioselective introduction of new substituents onto the thiophene core without prior activation. |
| Tandem Cyclization/Insertion | A reaction cascade initiated by the isocyanide group (e.g., addition to an electrophile) followed by an intramolecular cyclization involving the thiophene ring. | Rapid construction of polycyclic heteroaromatic compounds containing the thiophene nucleus. |
Design of Novel Multi-Component Reactions for Enhanced Efficiency
Multi-component reactions (MCRs) are highly valued for their efficiency, atom economy, and ability to generate molecular complexity in a single step. nih.gov Isocyanides are cornerstone reagents for some of the most powerful MCRs, such as the Passerini and Ugi reactions. nih.govmdpi.com These reactions assemble three or four starting materials into a single product, often with high stereoselectivity. researchgate.netresearchgate.net
The application of this compound as the isocyanide component in these reactions represents a significant and largely unexplored avenue for innovation. Its use would allow for the direct incorporation of the valuable thiophene scaffold into diverse molecular libraries. Thiophene moieties are prevalent in pharmaceuticals and organic electronic materials, and MCRs provide a rapid and efficient means to generate novel derivatives for screening and development. figshare.commdpi.com
Future work will focus on designing new MCRs tailored to the specific properties of this compound. This includes developing reaction sequences where the thiophene ring participates in a subsequent transformation after the initial MCR, creating tandem reactions that build even greater complexity.
Table 1: Potential Multi-Component Reactions Employing this compound
| Reaction Name | Reactants | Product Class | Potential Application |
| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid, this compound | α-Acyloxy-N-(thiophen-2-ylmethyl)amides | Bioactive compound synthesis, peptidomimetics |
| Ugi Reaction | Aldehyde/Ketone, Carboxylic Acid, Amine, this compound | α-Acylamino-N-(thiophen-2-ylmethyl)amides | Drug discovery libraries, complex natural product synthesis |
| Ugi-Heck Tandem | Ugi reactants (with one containing an alkene), this compound | Macrocyclic or polycyclic thiophene derivatives | Materials science, macrocyclic drug candidates |
Development of Advanced Catalytic Systems Based on this compound Ligands
The isocyanide functional group is an excellent ligand for a wide range of transition metals, including palladium, platinum, gold, and rhodium. Isocyanide ligands are known for their strong σ-donating and moderate π-accepting properties, which can be tuned to influence the electronic environment and reactivity of the metal center. nih.gov
This compound is a promising candidate for a new class of ligands where the thiophene ring can play a crucial role in modulating catalytic activity. The sulfur atom in the thiophene ring could act as a secondary, hemilabile coordination site, allowing the ligand to be either monodentate (via the isocyanide) or bidentate (via isocyanide and sulfur). This hemilability can be advantageous in catalysis by opening up a coordination site on the metal during the catalytic cycle.
Future research will involve the synthesis and characterization of novel metal complexes with this compound. These complexes will be screened for catalytic activity in a variety of important organic transformations, such as cross-coupling reactions, C-H activation, and asymmetric catalysis. rsc.org Furthermore, the thiophene ring can be easily functionalized, allowing for the creation of a diverse family of ligands with tailored steric and electronic properties.
Integration in Smart Materials and Responsive Systems
Thiophene-based polymers, such as polythiophene and its derivatives, are cornerstone materials in the field of organic electronics due to their semiconducting properties. nih.govunibo.it Separately, poly(isocyanide)s are known for their unique rigid, helical polymer structures. The combination of these two functionalities in a single monomer, this compound, opens the door to novel classes of "smart" materials.
A primary future direction is the polymerization of this compound to create polymers where a poly(isocyanide) backbone is decorated with thiophene side chains. These materials could exhibit interesting chiroptical properties and potentially self-assemble into ordered structures. The electronic properties of the thiophene units could be coupled with the conformational state of the helical backbone, leading to materials whose conductivity or optical properties respond to external stimuli like temperature, pH, or the presence of specific analytes.
Another avenue involves using the isocyanide group to anchor thiophene units onto surfaces, particularly gold or other metal surfaces. This would allow for the creation of self-assembled monolayers (SAMs) with well-defined electronic properties, which could be integrated into sensors, molecular electronic devices, or responsive coatings.
Synergistic Experimental and Computational Approaches in this compound Research
Modern chemical research relies heavily on the synergy between experimental synthesis and computational modeling. mdpi.com Density Functional Theory (DFT) has become an invaluable tool for predicting molecular properties, understanding reaction mechanisms, and guiding experimental design. mdpi.commdpi.com
For this compound, computational studies are essential for unlocking its full potential. DFT calculations can be used to:
Analyze the Frontier Molecular Orbitals (HOMO/LUMO): This analysis can predict the compound's reactivity in cycloadditions and its electronic properties as a ligand or material component. nih.govdergipark.org.tr
Model Reaction Pathways: Computational modeling can elucidate the mechanisms of novel MCRs or catalytic cycles involving this compound, helping to optimize reaction conditions and predict product outcomes.
Predict Spectroscopic and Electronic Properties: The properties of new metal complexes or polymers derived from this compound can be calculated before their synthesis, allowing researchers to target materials with specific desired characteristics for applications in electronics or catalysis. dergipark.org.tr
A synergistic approach, where computational predictions are used to generate hypotheses that are then tested in the laboratory, will accelerate the pace of discovery in this field. Experimental results will, in turn, provide benchmarks for refining and improving the accuracy of theoretical models.
Addressing Research Gaps and Opportunities for Innovation
Despite its significant potential, the chemistry of this compound remains remarkably underdeveloped. A comprehensive review of the current literature reveals that while the constituent parts—thiophenes and isocyanides—are individually well-studied, their combination in this specific molecule is a major research gap. This gap, however, represents a significant opportunity for innovation.
The primary opportunities for future research are directly aligned with the emerging trends discussed:
Systematic Reactivity Screening: A fundamental exploration of the compound's reactivity with a broad range of reagents (e.g., dienophiles, electrophiles, organometallics) is needed to map its chemical space.
MCR Library Synthesis: The use of this compound in established MCRs like the Ugi and Passerini reactions is a clear and immediate opportunity to generate libraries of novel, thiophene-containing compounds for biological and materials screening.
Ligand Development and Catalysis: The synthesis of a panel of transition metal complexes and the systematic evaluation of their catalytic performance is a high-impact area that could lead to new, highly efficient catalysts.
Monomer and Polymer Synthesis: The development of polymerization methods for this compound is critical for exploring its potential in advanced materials.
By systematically addressing these research gaps, the scientific community can unlock the full potential of this compound, transforming it from a chemical curiosity into a valuable tool for chemists across multiple disciplines.
Q & A
Q. What are the established synthetic routes for 2-(Isocyanomethyl)thiophene, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis of this compound typically involves nucleophilic substitution or multicomponent reactions. For example, the Gewald reaction (a two-step process involving ketones, sulfur, and cyanoacetates) is widely used for thiophene derivatives . Optimizing reaction conditions (e.g., temperature, catalyst choice) is critical. Pd-catalyzed cross-coupling (as in copolymer synthesis) can introduce functional groups while preserving the thiophene core . Purification via column chromatography or recrystallization ensures high purity, with yields influenced by steric hindrance from the isocyanomethyl group.
Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm substituent positions on the thiophene ring (e.g., shifts at δ 6.8–7.2 ppm for aromatic protons) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., CHNS requires exact mass 123.01 g/mol) .
- FTIR : Peaks at ~2150 cm indicate the isocyanide (-NC) group .
- HPLC : For purity assessment, using C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How does the isocyanomethyl group influence the electronic properties of thiophene in optoelectronic applications?
- Methodological Answer : The electron-withdrawing isocyanomethyl group alters the thiophene ring’s electron density, enhancing charge transport in polymers. Cyclic voltammetry (CV) can measure HOMO/LUMO levels, with shifts of 0.2–0.5 eV compared to unsubstituted thiophenes . Computational DFT studies (e.g., Gaussian software) predict conjugation effects, while UV-Vis spectroscopy quantifies absorption maxima (e.g., λ~350–400 nm for π→π* transitions) . Solubility in polar solvents (e.g., DMF) is improved via side-chain engineering .
Q. What strategies address contradictions in reported reactivity of this compound under electrophilic substitution?
- Methodological Answer : Discrepancies arise from competing reaction pathways (e.g., C-2 vs. C-5 substitution). Controlled experiments with regioselective directing groups (e.g., sulfonic acids) can isolate products . Kinetic studies using in-situ NMR or HPLC monitor intermediate formation. For example, meta-chloroperoxybenzoic acid (mCPBA) oxidation under low temperatures favors sulfoxide formation over ring-opening .
Q. How can computational modeling guide the design of this compound derivatives for antimicrobial activity?
- Methodological Answer : Molecular docking (AutoDock Vina) predicts binding affinities to microbial targets (e.g., E. coli DNA gyrase). QSAR models correlate structural features (e.g., logP, polar surface area) with MIC values . In vitro validation involves agar dilution assays against Gram-positive/negative strains, with structural analogs (e.g., chloro or methoxy substituents) tested to refine activity .
Data-Driven Analysis
Q. What are the challenges in scaling up the synthesis of this compound for reproducible research?
- Methodological Answer : Scaling issues include exothermic reactions (risk of isocyanide polymerization) and solvent recovery. Flow chemistry systems improve heat dissipation and reproducibility . Batch process optimization (e.g., slow addition of reagents in THF/water mixtures) minimizes side reactions. Purity ≥98% is achievable via fractional distillation (bp ~120–130°C at reduced pressure) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
